Compound Description: This series of compounds shares the core structure of a benzamide group linked to a quinoline ring system, with a 3-fluorophenyl substituent on the quinoline moiety. These compounds were investigated for their anti-breast cancer activity against the MDA-MB-231 cell line. []
Compound Description: E2006 is a potent and orally active orexin receptor antagonist. It features a cyclopropanecarboxamide core with a 3-fluorophenyl substituent. []
Relevance: E2006 exhibits structural similarities to N-(3-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide by incorporating a 3-fluorophenyl group attached to a carboxamide derivative. Despite this similarity, E2006 differs significantly in its core structure, utilizing a cyclopropanecarboxamide scaffold and lacking the methoxybenzyl group found in the target compound. []
Compound Description: This compound acts as a potent and selective histone deacetylase (HDAC) inhibitor, specifically targeting class I HDAC isoforms. It demonstrates promising anticancer activity in vitro and in vivo, particularly against the SKM-1 human myelodysplastic syndrome cell line. []
2-Fluoro-N’-(3-fluorophenyl)benzimidamide
Compound Description: This compound exhibits configurational isomerism, existing as Z and E isomers, including a dimorphic form of the E isomer. This isomerism is influenced by N–H⋯π interactions. []
Compound Description: This series of compounds was synthesized from 3,4-Difluoronitrobenzene and screened for antibacterial and antifungal activities. []
Compound Description: DPI-3290 exhibits potent antinociceptive activity as a mixed opioid agonist while demonstrating limited respiratory depressant effects compared to morphine and fentanyl. []
Compound Description: DW-8 exhibits potent anticancer activity against colorectal cancer cell lines, inducing apoptosis through cell cycle arrest, activation of the intrinsic apoptotic pathway, and increased reactive oxygen species (ROS) levels. []
Compound Description: DW-8 is structurally dissimilar to N-(3-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide. While both compounds contain a halogenated phenyl ring, DW-8 features a quinazoline core and lacks the ethanediamide and methoxybenzyl groups present in the target compound. []
2-Chloro-N-(3-fluorophenyl)acetamide
Compound Description: This simple compound features a 3-fluorophenyl group attached to a chloroacetamide moiety. []
Compound Description: BC displays promising anticancer activity in silico, predicted to inhibit various cancer cell lines by targeting molecular targets involved in cancer proliferation. []
Relevance: While both compounds possess fluorophenyl groups, their core structures differ significantly. BC features a triazolothiadiazine scaffold, lacking the ethanediamide and methoxybenzyl groups present in the target compound N-(3-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide. []
Compound Description: AZD7762 is a potent and selective checkpoint kinase inhibitor, showing promise as a therapeutic agent in combination with chemo- and radiotherapies for cancer treatment. []
Relevance: While both compounds contain a 3-fluorophenyl group, their core structures differ significantly. AZD7762 is based on a thiophenecarboxamide scaffold and lacks the ethanediamide and methoxybenzyl groups found in the target compound N-(3-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide. []
3-Fluoro-N-(3-fluorophenyl)benzamide
Compound Description: This compound displays concomitant polymorphism, forming different crystal structures (Form I and Form II) due to disorder. []
Compound Description: FNA acts as a potent HDAC3 inhibitor with promising anticancer activity. It displays selectivity for class I HDACs and inhibits tumor growth in vivo. []
Compound Description: This compound is a potent and selective BACE1 inhibitor, demonstrating potential as a therapeutic agent for Alzheimer's disease. []
Compound Description: GNE-A is a potent and selective MET kinase inhibitor, exhibiting promising preclinical properties as a potential anticancer drug. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.